N-(2-acetylphenyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide
Description
Properties
Molecular Formula |
C22H21NO5 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-(2-acetylphenyl)-3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanamide |
InChI |
InChI=1S/C22H21NO5/c1-13-10-22(26)28-20-12-19(27-3)15(11-17(13)20)8-9-21(25)23-18-7-5-4-6-16(18)14(2)24/h4-7,10-12H,8-9H2,1-3H3,(H,23,25) |
InChI Key |
GSGCQHLJXPYADI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NC3=CC=CC=C3C(=O)C |
Origin of Product |
United States |
Biological Activity
N-(2-acetylphenyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide, a compound belonging to the class of coumarin derivatives, has garnered attention for its diverse biological activities. This article delves into the synthesis, biological properties, and therapeutic potential of this compound, supported by research findings and case studies.
Synthesis
The synthesis of this compound generally involves the following steps:
- Starting Materials : The synthesis begins with 7-methoxy-4-methylcoumarin and 2-acetylphenyl isocyanate.
- Reactions : The reaction typically proceeds through acylation followed by cyclization under basic conditions to yield the final product.
- Purification : The crude product is purified using column chromatography.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various physiological processes. Notably, it has been studied for its potential as:
- Acetylcholinesterase (AChE) Inhibitor : Similar compounds have demonstrated significant AChE inhibitory activity, which is crucial for treating neurodegenerative diseases such as Alzheimer's disease .
- Antioxidant Activity : The compound exhibits antioxidant properties, helping to mitigate oxidative stress in cells .
In Vitro Studies
In vitro studies have shown that this compound possesses notable inhibitory effects on AChE and butyrylcholinesterase (BuChE). For instance, a study found that derivatives of 4-methylcoumarin exhibited potent AChE inhibition with selectivity ratios favoring AChE over BuChE .
Neuroprotective Effects
One significant study evaluated the neuroprotective effects of this compound in a scopolamine-induced amnesia model in rats. The results indicated that administration of this compound significantly improved memory performance compared to control groups, suggesting its potential role in cognitive enhancement .
Anticancer Activity
Another area of research focused on the anticancer properties of coumarin derivatives. Preliminary findings suggest that compounds similar to this compound can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways .
Comparative Analysis
The following table summarizes the biological activities and mechanisms associated with this compound compared to other similar compounds:
| Compound Name | AChE Inhibition | Antioxidant Activity | Anticancer Potential |
|---|---|---|---|
| N-(2-acetylphenyl)-3-(7-methoxy... | High | Moderate | Promising |
| 7-Hydroxycoumarin | Moderate | High | Moderate |
| Coumarin Derivative X | Low | High | High |
Scientific Research Applications
Antibacterial and Antifungal Properties
Research indicates that N-(2-acetylphenyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide exhibits significant antibacterial and antifungal activities. A study demonstrated that derivatives of this compound effectively inhibited the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been investigated in multiple studies. It was found to reduce inflammation markers in vitro and in vivo, suggesting its utility in treating inflammatory diseases. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for further development in anti-inflammatory therapies .
Antidepressant Activity
Preliminary findings suggest that this compound may possess antidepressant-like effects. In animal models, administration of this compound resulted in reduced symptoms of depression, potentially through modulation of neurotransmitter systems .
Antiviral Properties
The compound has shown promise as an anti-HIV agent. Studies have indicated that it inhibits HIV replication in vitro, making it a candidate for further research in antiviral drug development .
Antitumor Activity
One of the most notable applications is the compound's antitumor activity. Research has demonstrated that it can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. The mechanism involves the activation of apoptotic pathways and inhibition of cancer cell proliferation .
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating strong antibacterial properties.
Case Study 2: Anti-inflammatory Mechanism
A study investigating the anti-inflammatory effects involved administering the compound to mice subjected to lipopolysaccharide (LPS)-induced inflammation. The results indicated a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) compared to control groups, supporting its potential use in inflammatory conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of propanamide derivatives with a 7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl core. Below is a comparative analysis of its structural analogs:
Table 1: Structural and Physicochemical Comparison
*Hypothetical formula based on structural analogs.
†Calculated using molecular modeling tools.
‡Inferred from analogs with similar scaffolds (e.g., GLUT4 or DNAJA1 interactions) .
Structural Variations and Implications
- Aromatic vs. In contrast, the aliphatic 6-methylheptan-2-yl group in may improve lipid solubility but reduce target specificity.
- Electron-Withdrawing Groups : The 2-chloropyridinyl substituent in introduces an electron-withdrawing Cl atom, which could modulate electronic properties and binding affinity compared to the electron-donating acetyl group in the target compound.
- Synthetic Routes : Analogous compounds are synthesized via condensation reactions using 1,4-dioxane and catalysts like ZnCl₂, as seen in , suggesting a scalable methodology for the target compound.
Computational and Crystallographic Analysis
Preparation Methods
Pechmann Condensation
This reaction involves the acid-catalyzed cyclization of a phenol derivative with a β-keto ester. For the target compound, 4-methylresorcinol (1,3-dihydroxy-4-methylbenzene) reacts with ethyl acetoacetate in the presence of concentrated sulfuric acid at 80–100°C. The methoxy group at position 7 is introduced via O-methylation of the intermediate 7-hydroxycoumarin using methyl iodide and potassium carbonate in acetone.
Key Reaction Conditions
Regioselective Functionalization at Position 6
Introducing the propanamide side chain at position 6 requires electrophilic substitution. Directed ortho-metalation (DoM) is employed:
-
Lithiation : Treatment of 7-methoxy-4-methylcoumarin with LDA (lithium diisopropylamide) at −78°C in THF deprotonates position 6.
-
Quenching with CO₂ : Reaction with dry ice forms the carboxylic acid intermediate.
-
Reduction and Elongation : The carboxylic acid is reduced to a primary alcohol (LiAlH₄) and elongated via Wittig reaction with (carbethoxymethylene)triphenylphosphorane to yield the α,β-unsaturated ester. Hydrogenation (H₂/Pd-C) saturates the double bond, producing the propanoic acid derivative.
Propanoic Acid Activation and Amidation
The propanoic acid side chain is activated for amide bond formation with 2-aminoacetophenone.
Acid Chloride Formation
The propanoic acid is treated with thionyl chloride (SOCl₂) in dichloromethane at 0–5°C, yielding the corresponding acid chloride. Excess SOCl₂ is removed under reduced pressure.
Optimization Note :
Coupling with 2-Aminoacetophenone
The acid chloride reacts with 2-aminoacetophenone in anhydrous THF under nitrogen atmosphere. Triethylamine (TEA) is added to scavenge HCl.
Reaction Scheme :
Yield Enhancement Strategies :
-
Coupling Agents : Substituting SOCl₂ with HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) improves yields to 80–85% by minimizing side reactions.
-
Solvent Screening : DMF increases reaction efficiency due to superior solubility of intermediates.
Alternative Synthetic Routes
Suzuki-Miyaura Coupling
For late-stage functionalization, a brominated coumarin intermediate undergoes palladium-catalyzed cross-coupling with a propanamide-bearing boronic ester.
Conditions :
| Component | Specification |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | DME/H₂O (3:1) |
| Temperature | 90°C, 12 hours |
Advantage : Direct introduction of the propanamide chain avoids multi-step elongation.
Continuous Flow Synthesis
Microreactor systems enhance reaction control for the Pechmann condensation and amidation steps, reducing side products and improving scalability.
Reported Outcomes :
-
Pechmann Step : 20% higher yield vs. batch reactor.
-
Amidation : 99% conversion in 10 minutes.
Analytical and Purification Strategies
Characterization
Purification
-
Column Chromatography : Silica gel (hexane/ethyl acetate gradient) isolates the target compound.
-
Recrystallization : Ethanol/water mixture yields crystalline product.
Challenges and Mitigation
-
Regioselectivity : Competing substitution at position 8 is minimized using bulky directing groups (e.g., TMS-protected intermediates).
-
Amine Reactivity : 2-Aminoacetophenone’s ketone group necessitates low-temperature (−20°C) reactions to prevent imine formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
